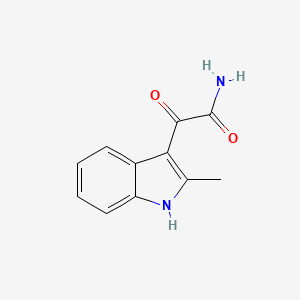

2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide

Description

Significance of Indole (B1671886) Derivatives in Contemporary Medicinal Chemistry

Indole and its derivatives are a cornerstone of modern medicinal chemistry, recognized for their vast therapeutic potential and structural versatility. nih.govnih.gov These compounds are ubiquitous in nature and are found in a wide array of medicinally important molecules and bioactive natural products. nrfhh.comopenmedicinalchemistryjournal.com The inherent chemical reactivity and biological significance of the indole ring have made it a prime target for synthetic modification, leading to the development of novel drug candidates for a multitude of diseases. dntb.gov.ua

The indole scaffold is frequently described as a "privileged structure" in medicinal chemistry. nih.govingentaconnect.comresearchgate.net This term designates molecular frameworks that are capable of binding to multiple, diverse biological receptors with high affinity. ingentaconnect.com The indole ring's unique structure allows it to serve as a versatile template that can be judiciously modified to create potent and selective ligands. ingentaconnect.comresearchgate.net Its ability to mimic the structure of peptides and participate in various non-covalent interactions explains its recognition by a wide range of biological targets, including G-protein coupled receptors (GPCRs). nih.goveurekaselect.comresearchgate.net This widespread bioactivity has cemented the indole nucleus as one of the most important structural subunits in the search for new drug candidates. ingentaconnect.comeurekaselect.com

The structural versatility of the indole core has given rise to a vast number of synthetic and natural products with a wide range of therapeutic applications. ingentaconnect.comeurekaselect.com Pharmaceutical agents incorporating the indole skeleton possess a wide array of pharmacological properties, including anticancer, anti-inflammatory, antimicrobial, antiviral, antidiabetic, and neuroprotective effects. nih.govnrfhh.comnih.gov Over 40 indole-containing drugs have received FDA approval for various clinical conditions, highlighting the scaffold's therapeutic importance. nih.govrsc.org The development of indole-based drugs continues to attract significant attention from medicinal chemists. nih.govdntb.gov.ua

| Compound Name | Therapeutic Application | Mechanism of Action (Simplified) |

|---|---|---|

| Indomethacin | Anti-inflammatory | Inhibitor of cyclooxygenase (COX) enzymes. nih.govopenmedicinalchemistryjournal.com |

| Vincristine / Vinblastine | Anticancer | Inhibitors of tubulin polymerization. nih.gov |

| Sumatriptan | Anti-migraine | Serotonin (B10506) (5-HT) receptor agonist. researchgate.net |

| Ondansetron | Antiemetic | Selective serotonin 5-HT3 receptor antagonist. nih.govingentaconnect.com |

| Pindolol | Antihypertensive | Non-selective beta-adrenoceptor antagonist. nih.gov |

The Oxoacetamide Moiety in Bioactive Molecules

The oxoacetamide group, also referred to as a glyoxylamide, is a key functional component in many bioactive molecules. nih.gov This 1,2-dicarbonyl motif is found in various natural products and modern pharmaceuticals and can be crucial for biological activity. researchgate.net Molecules that feature an acetamide (B32628) linkage are reported to exhibit a broad spectrum of biological activities, including anti-inflammatory and anticancer properties. nih.gov When the oxoacetamide moiety is linked to a privileged scaffold like the indole nucleus, it creates a powerful template for drug design, known as an indolylglyoxylamide. nih.govunipi.it This combination has been successfully exploited to generate a wide array of compounds with diverse pharmacological effects. nih.gov

Positioning of 2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide within Indole-3-Glyoxylamide (B122210) Research

The specific compound this compound belongs to the well-researched class of indole-3-glyoxylamides. ajprd.com This class of molecules has garnered significant attention for its potent biological activities, particularly as anticancer agents. ajprd.comajprd.com Many indole-3-glyoxylamides function as microtubule destabilizing agents, inhibiting tubulin polymerization and arresting tumor cell growth. ajprd.com A prominent example from this class is Indibulin (D-24851), a synthetic, orally active agent that has demonstrated promising antitumor effects. nih.govajprd.com

Research into this scaffold often involves modifying various positions on the indole ring and the terminal amide. For instance, a series of N-substituted 2-(2-(adamantan-1-yl)-1H-indol-3-yl)-2-oxoacetamide derivatives—structurally similar to the target compound but with a bulky adamantane (B196018) group at the 2-position instead of a methyl group—were synthesized and evaluated for their cytotoxic effects. nih.govnih.gov These studies demonstrated that such compounds could exhibit potent anti-proliferative activity against human cancer cell lines. nih.gov The compound this compound represents a fundamental structure within this family, where the methyl group at the 2-position provides a specific substitution pattern whose influence on biological activity is a key subject of academic inquiry.

| Compound | Cancer Cell Line | IC₅₀ (μM) |

|---|---|---|

| N-(4-fluorobenzyl)-2-(2-(adamantan-1-yl)-1H-indol-3-yl)-2-oxoacetamide (Compound 5r) | HepG2 (Liver Cancer) | 10.56 ± 1.14 nih.govnih.gov |

| MCF7 (Breast Cancer) | >40 nih.gov | |

| Hela (Cervical Cancer) | >40 nih.gov |

Academic Research Trajectories and Objectives for this compound

The primary objective in the academic investigation of this compound and its derivatives is to explore their therapeutic potential and elucidate their mechanism of action. Drawing from research on analogous compounds, a logical trajectory for this molecule would involve several key stages.

First, the synthesis of a library of derivatives, likely by varying the substituent on the terminal nitrogen of the oxoacetamide moiety, would be pursued. This allows for the exploration of Structure-Activity Relationships (SAR) to identify which chemical features enhance biological potency. nih.gov

Second, these synthesized compounds would be subjected to in vitro biological evaluation. Based on the activities of the parent indole-3-glyoxylamide scaffold, a primary focus would be screening for anti-proliferative activity against a panel of human cancer cell lines, such as those for breast, liver, and cervical cancer. ajprd.comnih.gov

Third, for the most active compounds identified, mechanistic studies would be undertaken. This could involve investigating their effect on the cell cycle, their ability to induce apoptosis (programmed cell death), and their interaction with specific molecular targets like tubulin. ajprd.comnih.gov Assays to measure the activity of key apoptotic proteins, such as caspases, would be critical in understanding the molecular pathways involved. nih.govnih.gov

Finally, computational studies, such as molecular docking, may be employed to predict and rationalize the binding of these molecules to their biological targets, providing insight for the future design of more potent analogs. nih.gov

Structure

3D Structure

Properties

IUPAC Name |

2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O2/c1-6-9(10(14)11(12)15)7-4-2-3-5-8(7)13-6/h2-5,13H,1H3,(H2,12,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANMUZPMNBWVZJL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC=CC=C2N1)C(=O)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60298623 | |

| Record name | 2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60298623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1080-83-7 | |

| Record name | NSC124710 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=124710 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60298623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 2 Methyl 1h Indol 3 Yl 2 Oxoacetamide and Its Analogs

Established Synthetic Pathways for Indole-3-Glyoxylamides

The core structure of indole-3-glyoxylamides is typically assembled by creating an amide bond between an indole-3-glyoxylyl moiety and an appropriate amine. This can be achieved through different synthetic routes.

One-Pot Synthetic Procedures

One-pot syntheses are highly efficient as they combine multiple reaction steps into a single operation, thereby saving time, resources, and minimizing waste. A common and effective one-pot method for preparing indole-3-glyoxylamides involves the direct acylation of an indole (B1671886) derivative with oxalyl chloride, followed by the in-situ addition of an amine. nih.govacs.orgajprd.comnih.gov

The reaction is initiated by treating the starting indole, such as 2-methylindole (B41428), with oxalyl chloride in an anhydrous solvent like tetrahydrofuran (B95107) (THF). acs.org This step generates a highly reactive intermediate, indole-3-glyoxylyl chloride. Without isolating this intermediate, the desired amine is introduced to the reaction mixture, often in the presence of a base like diisopropylethylamine (DIPEA) to neutralize the hydrochloric acid byproduct, leading to the formation of the final indole-3-glyoxylamide (B122210). acs.org This approach has been successfully employed to synthesize a wide range of N-substituted indole-3-glyoxylamides with yields often ranging from 82% to 93%. nih.govnih.gov

Table 1: Examples of One-Pot Synthesis of Indole-3-Glyoxylamide Analogs

| Starting Indole | Amine | Product | Yield (%) |

|---|---|---|---|

| Indole | Tryptamine | Bis(indolyl)glyoxylamide | 82-93 |

| 2-Arylindoles | Various Amines | N-alkyl/aryl-2-aryl indol-3-yl glyoxylamides | Not specified |

This table is interactive and can be sorted by clicking on the column headers.

Stepwise Synthesis Strategies

Stepwise synthesis offers greater control over the reaction at each stage and can be advantageous when dealing with sensitive substrates or when purification of intermediates is necessary. In this approach, the indole-3-glyoxylyl chloride intermediate is first synthesized and isolated before its reaction with an amine. researchgate.net

For instance, an unsubstituted or N-substituted indole can be reacted with oxalyl chloride to form the indol-3-yl-2-oxo-acetyl chloride. researchgate.net After purification, this stable intermediate is then reacted with the desired amine in a separate step to yield the final acetamide (B32628) product. This method allows for the precise characterization of the intermediate and can sometimes lead to higher purity of the final compound. Multi-step reaction sequences are also common, particularly when complex starting indole derivatives are required. nih.govajprd.com

Key Precursors and Reagents Utilized in Synthesis

The successful synthesis of 2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide and its analogs relies on the careful selection of precursors and reagents.

Indole Substrates : The foundational precursor is the indole ring system. For the target compound, 2-methylindole is the starting material. Various substituted indoles are used to generate a library of analogs. nih.govajprd.comnih.govajprd.com

Oxalyl Chloride : This is a crucial reagent used to introduce the two-carbon glyoxyl unit at the C3 position of the indole ring. nih.govajprd.comnih.govajprd.comsciencemadness.org Its high reactivity makes it ideal for the electrophilic acylation of the electron-rich indole nucleus. sciencemadness.org The reaction between indole and oxalyl chloride is a form of electrophilic acylation, though it doesn't typically require a Lewis acid catalyst due to the high reactivity of the indole C3 position. sciencemadness.org

Amines : A diverse range of primary and secondary amines are used to form the final amide bond, leading to a wide variety of N-substituted indole-3-glyoxylamides.

Solvents and Bases : Anhydrous aprotic solvents such as tetrahydrofuran (THF) are commonly used to prevent the hydrolysis of the reactive acyl chloride intermediate. Bases like diisopropylethylamine (DIPEA) or triethylamine (B128534) are often employed to scavenge the HCl generated during the reaction. acs.org

Optimization of Synthetic Conditions for Improved Yield and Purity

Optimizing reaction conditions is critical for maximizing the yield and purity of the synthesized compounds. Key parameters that are often adjusted include the choice of catalyst, solvent, temperature, and reaction time. For instance, in related indole syntheses, the combination of a specific catalyst and solvent has been shown to significantly increase yield and reduce reaction time. While specific optimization data for this compound is not extensively detailed in the provided search results, general principles of chemical synthesis suggest that careful control of these factors is essential. For example, maintaining a low temperature during the addition of oxalyl chloride can help to minimize side reactions. The molar ratio of reactants is another important factor to control for achieving high conversion and minimizing the formation of impurities. mdpi.com

Analytical Techniques for Structural Elucidation of Synthesized Compounds

The structural confirmation of this compound and its analogs is achieved through a combination of modern analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H-NMR and ¹³C-NMR are fundamental for determining the molecular structure. ¹H-NMR provides information about the chemical environment of protons, their multiplicity, and integration, while ¹³C-NMR reveals the number and types of carbon atoms in the molecule. mdpi.comimpactfactor.org

Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition of the synthesized compounds, confirming their molecular formula. mdpi.com

Infrared (IR) Spectroscopy : IR spectroscopy is employed to identify the presence of key functional groups, such as the N-H stretch of the indole ring, the C=O stretches of the ketone and amide groups, and the C-N stretch of the amide. impactfactor.org

X-ray Crystallography : For crystalline compounds, single-crystal X-ray crystallography provides unambiguous proof of the three-dimensional structure and stereochemistry. researchgate.net

Thin-Layer Chromatography (TLC) : TLC is routinely used to monitor the progress of the reaction and to assess the purity of the final product. bipublication.com

These analytical methods, when used in concert, provide a comprehensive characterization of the synthesized indole-3-glyoxylamides, ensuring their structural integrity and purity. researchgate.netjohnshopkins.edu

Structure Activity Relationship Sar Studies of 2 2 Methyl 1h Indol 3 Yl 2 Oxoacetamide Derivatives

Influence of Substituent Variations on the Indole (B1671886) Ring System

The indole ring system of the 2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide scaffold offers multiple positions for substitution (C-4, C-5, C-6, and C-7), and modifications at these sites have been shown to significantly impact biological activity.

Research into antiprion agents has demonstrated that the substitution pattern on the indole C-4 to C-7 positions is a key determinant of potency. While derivatization at the C-4, C-5, and C-7 positions was generally not well-tolerated, substitution at the C-6 position proved highly effective in enhancing antiprion activity. researchgate.net Specifically, the introduction of strongly electron-withdrawing groups at the C-6 position led to compounds with optimal effects, improving biological activity by as much as an order of magnitude and conferring higher metabolic stability. researchgate.netnih.gov

In the context of other biological targets, the C-5 position has also been identified as crucial. For a class of N-(benzyl)indol-3-ylglyoxylamide ligands targeting the benzodiazepine (B76468) receptor (BzR), SAR studies indicated an interdependent effect between substituents at the C-5 position and groups on the N-benzyl ring. nih.gov The affinity for the α1-subtype of the BzR was favored by specific combinations, such as a chlorine atom or a nitro group at the C-5 position paired with hydroxyl, methoxy, or halogen substituents on the benzyl (B1604629) ring. nih.gov This highlights a complex interplay between different regions of the molecule in determining receptor affinity and selectivity.

Further studies on other indole derivatives have provided broader insights into substitution patterns. For a series of CysLT1 antagonists, substitution at the C-4 position of the indole ring was found to be the least favorable for activity, whereas substitution at the C-7 position was the most favorable. researchgate.net This again underscores that the optimal substitution site on the indole nucleus is highly dependent on the specific biological target.

Table 1: Effect of Indole Ring Substitution on Antiprion Activity

Effects of Modifications on the Oxoacetamide Moiety

The oxoacetamide moiety serves as a critical linker and provides key hydrogen bonding interactions; modifications to this part of the scaffold, particularly N-substitutions, have profound effects on the biological profile of the derivatives.

A series of novel N-substituted 2-(2-(adamantan-1-yl)-1H-indol-3-yl)-2-oxoacetamide derivatives were synthesized and evaluated for their cytotoxicity against various human cancer cell lines. nih.govmdpi.com The variation of the N-substituent led to a range of potencies, with compound 5r (N-((1R,2S)-2-phenylcyclopropyl)) showing the most potent activity against HepG2 liver cancer cells. nih.gov This study demonstrated that bulky and lipophilic groups, such as the adamantane (B196018) at the C-2 indole position combined with specific N-substituents on the acetamide (B32628), can lead to potent antiproliferative agents. nih.govmdpi.com

The nature of the N-substituent is also critical for tubulin polymerization inhibitors. For a series of cytotoxic N-pyridinyl or N-aryl-2-(1-benzylindol-3-yl)glyoxamides, the presence of an N-(pyridin-4-yl) moiety was found to be crucial for activity. researchgate.net This suggests that a nitrogen-containing heterocycle at this position can engage in important interactions within the binding site.

Similarly, in the development of cannabinoid receptor type 2 (CB2) ligands, the N-adamantan-1-yl group on the oxoacetamide was identified as a necessary lipophilic subunit for high affinity, working in concert with substitutions at the indole 1- and 5-positions. mdpi.com

Studies on indole-3-acetamides as α-amylase inhibitors also highlight the importance of the N-substituent. Derivatives with an N-phenylacetamide group showed that different patterns of substitution on the phenyl ring (e.g., halides, alkyl, and alkoxy groups) were responsible for modulating the inhibitory activity. nih.gov

Table 2: Influence of N-Substituent on Cytotoxicity of 2-(2-(adamantan-1-yl)-1H-indol-3-yl)-2-oxoacetamide Derivatives against HepG2 Cells

Rational Design Principles for Modulating Biological Potency and Selectivity

The rational design of this compound derivatives leverages the SAR data to create molecules with improved potency and selectivity. The indole-3-glyoxylamide (B122210) scaffold is considered a "privileged structure," meaning it can serve as a versatile template for developing ligands for multiple targets. nih.gov

One key design principle involves the strategic use of molecular hybridization. For instance, by combining the indole-3-glyoxylamide scaffold with other bioactive nuclei, such as thiazole (B1198619), novel compounds with potent antiproliferative activity have been developed. nih.gov This approach aims to merge the favorable properties of different pharmacophores to achieve synergistic effects or novel mechanisms of action.

Another principle is the modulation of physicochemical properties through targeted substitutions. For peptides and peptidomimetics, N-methylation of the backbone is a common strategy to increase metabolic stability, enhance membrane permeability, and improve receptor affinity by reducing conformational freedom. mdpi.com This principle can be applied to the amide bond of the oxoacetamide moiety to fine-tune the pharmacological profile.

Structure-based design, guided by the crystal structures of target proteins, allows for the precise placement of functional groups to maximize favorable interactions and displace unfavorable ones. For protein N-terminal methyltransferase (NTMT1) inhibitors, a rational design approach starting from a known peptidomimetic inhibitor led to the development of more potent and cell-permeable analogs by optimizing interactions within the peptide substrate binding site. researchgate.net

Computational Contributions to SAR Elucidation

Computational chemistry plays a vital role in elucidating the SAR of this compound derivatives by providing insights into their three-dimensional binding modes and physicochemical properties.

Quantitative Structure-Activity Relationship (QSAR) studies are frequently employed to correlate structural features with biological activity. Both 2D-QSAR and 3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been successfully applied to indole-based compounds. semanticscholar.orgresearchgate.netresearchgate.net These models can identify key molecular descriptors (e.g., steric, electronic, hydrophobic) that govern potency and can predict the activity of novel, unsynthesized compounds, thereby prioritizing synthetic efforts. semanticscholar.orgresearchgate.net

Molecular docking simulations are used to predict the binding orientation of ligands within the active site of a target protein. semanticscholar.orgresearchgate.net This technique helps to rationalize observed SAR data at a molecular level. For example, docking studies on 2-((1H-indol-3-yl)thio)-N-phenylacetamide analogs as influenza neuraminidase inhibitors revealed key hydrogen bond and hydrophobic interactions with specific amino acid residues, explaining why certain substitutions enhance activity. researchgate.net

Molecular dynamics (MD) simulations provide a dynamic view of the ligand-receptor complex, confirming the stability of binding modes predicted by docking. nih.gov For carbazolyl oxoacetamide analogues, a related class of pancreatic lipase (B570770) inhibitors, MD simulations confirmed the role of aromatic groups in stabilizing the ligand within the active site. nih.gov

Furthermore, computational methods are used to predict ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties. semanticscholar.orgresearchgate.net These in silico predictions help to identify candidates with favorable drug-like properties early in the discovery process, reducing the likelihood of late-stage failures. Theoretical investigations into the electronic properties and charge distributions of pseudo-peptides derived from indole acetamides have also provided insights into their reactivity and pharmaceutical potential. researchgate.net

Mechanistic Insights into the Biological Actions of 2 2 Methyl 1h Indol 3 Yl 2 Oxoacetamide and Its Analogs

Identification of Specific Molecular Targets and Biological Pathways

The biological effects of 2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide and its analogs are a direct consequence of their engagement with specific molecular targets, which in turn modulates critical biological pathways. A significant body of research has focused on elucidating these interactions, revealing a range of proteins and signaling cascades that are influenced by this class of compounds.

One prominent area of investigation has been the anti-proliferative activity of these compounds. For instance, a series of N-substituted 2-(2-(adamantan-1-yl)-1H-indol-3-yl)-2-oxoacetamide derivatives have been shown to exert their cytotoxic effects by targeting key components of the apoptotic pathway. nih.govnih.gov Specifically, these compounds have been found to activate caspase-3 and caspase-8, crucial executioner and initiator caspases, respectively. nih.govnih.gov The activation of this caspase cascade is a central event in the induction of programmed cell death. Furthermore, these derivatives also lead to the cleavage of Poly(ADP-ribose) polymerase (PARP), a protein involved in DNA repair and cell death. nih.govnih.gov The cleavage of PARP by activated caspases is a hallmark of apoptosis.

Other analogs, such as N,N-diethyl-2-(3-(2-morpholino-2-oxoacetyl)-1H-indol-1-yl)acetamide, have been investigated for their enzyme inhibitory properties. Molecular docking studies suggest potential interactions with enzymes like urease and protein tyrosine phosphatases (PTPs), including CDC25B and PTP1B. These enzymes play vital roles in cell cycle regulation and signal transduction, making them attractive targets for therapeutic intervention.

Furthermore, the versatility of the indol-3-yl-oxoacetamide scaffold is highlighted by its application in targeting the endocannabinoid system. A series of these compounds were synthesized and evaluated as ligands for the cannabinoid receptor type 2 (CB2). nih.govnih.govjohnshopkins.edu The CB2 receptor is primarily expressed in immune cells and its modulation has therapeutic implications for inflammatory and neurodegenerative diseases. nih.gov

The following table summarizes the identified molecular targets for various analogs of this compound:

| Compound/Analog Class | Molecular Target(s) | Biological Pathway(s) Affected |

| N-substituted 2-(2-(adamantan-1-yl)-1H-indol-3-yl)-2-oxoacetamides | Caspase-3, Caspase-8, Poly(ADP-ribose) polymerase (PARP) | Apoptosis |

| N,N-diethyl-2-(3-(2-morpholino-2-oxoacetyl)-1H-indol-1-yl)acetamide | Urease, Protein Tyrosine Phosphatases (CDC25B, PTP1B) | Cell Cycle Regulation, Signal Transduction |

| Indol-3-yl-oxoacetamides | Cannabinoid Receptor Type 2 (CB2) | Endocannabinoid Signaling, Immune Response, Neuroinflammation |

Elucidation of Cellular Responses to Compound Exposure (e.g., Apoptosis, Cell Cycle Regulation)

Exposure of cells to this compound and its derivatives can trigger a cascade of cellular events, profoundly impacting their fate. A predominant and well-documented cellular response to these compounds is the induction of apoptosis, or programmed cell death.

Studies on N-substituted 2-(2-(adamantan-1-yl)-1H-indol-3-yl)-2-oxoacetamide derivatives have demonstrated their ability to induce apoptosis in various cancer cell lines, including those of the cervix (HeLa), breast (MCF7), and liver (HepG2). nih.govnih.gov The apoptotic process initiated by these compounds is characterized by the activation of specific signaling pathways. For example, one of the potent compounds in this series was found to induce a time- and dose-dependent increase in the activity of caspase-3 and caspase-8. nih.govnih.gov The activation of caspase-8 suggests the involvement of the extrinsic apoptotic pathway, which is typically initiated by the binding of extracellular death ligands to cell surface receptors. nih.gov However, the same study noted little effect on caspase-9 activity, indicating a lesser involvement of the intrinsic, or mitochondrial, pathway in this specific case. nih.govnih.gov

The induction of apoptosis by these compounds is a critical mechanism underlying their anti-cancer properties. nih.gov By triggering this self-destruct program in cancer cells, these agents can effectively inhibit tumor growth. nih.gov

While direct studies on the cell cycle regulation by this compound itself are limited in the provided context, the identified molecular targets of its analogs suggest a potential role in this process. The inhibition of CDC25B, a protein tyrosine phosphatase that plays a crucial role in the G2/M transition of the cell cycle, by an analog points towards a mechanism of cell cycle arrest. By inhibiting CDC25B, the compound could prevent cancer cells from entering mitosis, thereby halting their proliferation.

The cellular responses to these compounds are summarized in the table below:

| Compound/Analog Class | Cellular Response | Key Mediators |

| N-substituted 2-(2-(adamantan-1-yl)-1H-indol-3-yl)-2-oxoacetamides | Apoptosis | Caspase-3, Caspase-8, PARP cleavage |

| N,N-diethyl-2-(3-(2-morpholino-2-oxoacetyl)-1H-indol-1-yl)acetamide | Potential Cell Cycle Regulation (Inferred from Target) | Inhibition of Protein Tyrosine Phosphatases (e.g., CDC25B) |

Investigations into Receptor Binding and Enzyme Inhibition Mechanisms

The biological activity of this compound and its analogs is intimately linked to their ability to bind to specific receptors and inhibit the activity of key enzymes. The indole-3-glyoxylamide (B122210) structure serves as a versatile scaffold for designing molecules with high affinity and specificity for various biological targets. nih.gov

A notable example of receptor binding is the development of indol-3-yl-oxoacetamides as ligands for the cannabinoid receptor type 2 (CB2). nih.govnih.govjohnshopkins.edu In one study, a series of these compounds were synthesized and their binding affinities for CB1 and CB2 receptors were determined through competitive binding assays using radiolabeled ligands. nih.gov This research led to the identification of a fluorinated derivative with a high binding affinity (Ki = 6.2 nM) for the CB2 receptor. nih.govnih.gov Such studies are crucial for understanding the structure-activity relationships that govern the interaction of these compounds with their receptor targets.

In the realm of enzyme inhibition, analogs of this compound have demonstrated significant potential. As previously mentioned, N-substituted 2-(2-(adamantan-1-yl)-1H-indol-3-yl)-2-oxoacetamide derivatives act by activating caspases, which are a family of cysteine proteases. nih.govnih.gov While this represents enzyme activation rather than inhibition, it underscores the ability of these compounds to modulate enzyme activity.

Furthermore, molecular docking studies with N,N-diethyl-2-(3-(2-morpholino-2-oxoacetyl)-1H-indol-1-yl)acetamide have suggested its potential as an inhibitor of enzymes like CDC25B and PTP1B. Such computational approaches provide valuable insights into the putative binding modes of these compounds within the active sites of their target enzymes, guiding the design of more potent and selective inhibitors.

The following table details the receptor binding and enzyme inhibition mechanisms for selected analogs:

| Compound/Analog Class | Mechanism of Action | Target(s) | Method of Investigation |

| Indol-3-yl-oxoacetamides | Receptor Binding | Cannabinoid Receptor Type 2 (CB2) | Competitive Binding Assays |

| N-substituted 2-(2-(adamantan-1-yl)-1H-indol-3-yl)-2-oxoacetamides | Enzyme Activation | Caspase-3, Caspase-8 | Caspase Activity Assays |

| N,N-diethyl-2-(3-(2-morpholino-2-oxoacetyl)-1H-indol-1-yl)acetamide | Enzyme Inhibition | Protein Tyrosine Phosphatases (CDC25B, PTP1B) | Molecular Docking Studies |

Understanding Pharmacological Selectivity Profiles

A crucial aspect of drug development is achieving pharmacological selectivity, which is the ability of a compound to interact with a specific target with high affinity, while having minimal effects on other, unintended targets. The indol-3-yl-oxoacetamide scaffold has shown promise in the development of such selective agents.

The research into indol-3-yl-oxoacetamides as cannabinoid receptor ligands provides a clear example of pharmacological selectivity. nih.govnih.gov While many cannabinoids interact with both CB1 and CB2 receptors, the activation of CB1 receptors is associated with psychoactive effects, which can be undesirable. The development of selective CB2 receptor ligands is therefore of significant therapeutic interest. The fluorinated indol-3-yl-oxoacetamide derivative identified in one study demonstrated not only high potency but also selectivity for the CB2 receptor. nih.govnih.gov

Similarly, the investigation of N,N-diethyl-2-(3-(2-morpholino-2-oxoacetyl)-1H-indol-1-yl)acetamide as an enzyme inhibitor highlights the potential for selectivity. This compound was noted to have selective inhibitory activity against CDC25B and PTP1B. Such selectivity is important, as non-selective inhibition of protein tyrosine phosphatases could lead to off-target effects and toxicity.

The structural modifications of the this compound core are key to achieving these selectivity profiles. For instance, in the N-substituted 2-(2-(adamantan-1-yl)-1H-indol-3-yl)-2-oxoacetamide series, the nature of the substituent on the acetamide (B32628) nitrogen was found to significantly influence the cytotoxic activity against different cancer cell lines. nih.gov For example, a compound with a N-benzene substituent showed stronger activity against the HeLa cell line compared to other derivatives. nih.gov This suggests that even subtle structural changes can modulate the pharmacological selectivity of these compounds.

The table below summarizes the selectivity profiles of certain analogs:

| Compound/Analog Class | Selectivity Profile | Implication |

| Fluorinated Indol-3-yl-oxoacetamide | Potent and selective for Cannabinoid Receptor Type 2 (CB2) over CB1. | Potential for therapeutic use without the psychoactive effects of CB1 activation. |

| N,N-diethyl-2-(3-(2-morpholino-2-oxoacetyl)-1H-indol-1-yl)acetamide | Selective inhibitory activity against CDC25B and PTP1B protein tyrosine phosphatases. | Reduced likelihood of off-target effects compared to non-selective inhibitors. |

| N-substituted 2-(2-(adamantan-1-yl)-1H-indol-3-yl)-2-oxoacetamides | Differential cytotoxicity against various cancer cell lines based on N-substituent. | Potential for developing agents with tumor-specific activity. |

Computational Chemistry and in Silico Approaches in the Study of 2 2 Methyl 1h Indol 3 Yl 2 Oxoacetamide

Molecular Docking and Ligand-Target Interaction Analysis

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide, docking studies are crucial for identifying potential biological targets and understanding the molecular basis of its activity. While specific docking studies on this exact molecule are not extensively documented in publicly available literature, research on structurally similar indole-oxoacetamide derivatives provides valuable insights into its potential interactions.

Studies on related indole (B1671886) derivatives have demonstrated their potential to bind to a variety of protein targets. For instance, various indole-bearing compounds have been docked against targets such as antimicrobial proteins, α-glucosidase, and kinases. nih.govresearchgate.net These studies consistently highlight the importance of the indole scaffold and the oxoacetamide linker in forming key interactions within the active sites of these proteins.

The indole ring often participates in hydrophobic interactions and can form hydrogen bonds through the N-H group. The two carbonyl groups in the oxoacetamide moiety are excellent hydrogen bond acceptors, while the amide N-H can act as a hydrogen bond donor. These features allow for a multitude of potential interactions with amino acid residues in a protein's binding pocket.

For example, in a study of related N-substituted 2-(2-(adamantan-1-yl)-1H-indol-3-yl)-2-oxoacetamide derivatives, molecular docking simulations could reveal specific interactions, such as hydrogen bonding with key residues and hydrophobic interactions involving the adamantane (B196018) and indole moieties. nih.gov Similarly, docking studies of other indole derivatives have shown interactions with residues like arginine, aspartic acid, and glutamic acid. semanticscholar.org

The hypothetical binding mode of this compound in a protein active site would likely involve the indole N-H group forming a hydrogen bond with a backbone carbonyl or an acidic residue. The carbonyl oxygens of the oxoacetamide linker could interact with hydrogen bond donors like arginine or lysine. The methyl group at the 2-position of the indole ring could contribute to hydrophobic interactions, enhancing the binding affinity.

| Target Protein Class | Key Interacting Residues (Examples from related compounds) | Types of Interactions | Reference |

| Kinases | ARG, ASP, GLU | Hydrogen bonding, Hydrophobic | semanticscholar.org |

| α-Glucosidase | HIS, ASP, PRO | Hydrogen bonding, Hydrophobic | researchgate.net |

| Antimicrobial Targets | Not specified | Not specified | nih.gov |

In Silico Screening and Lead Compound Identification

In silico screening, or virtual screening, is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. This method is instrumental in identifying novel lead compounds from vast chemical spaces.

While there is no direct evidence from the provided search results of large-scale in silico screening campaigns that have identified this compound as a primary hit, the principles of such an approach are highly relevant. The indole-3-glyoxylamide (B122210) scaffold, to which this compound belongs, is recognized for its diverse biological activities, making it an attractive framework for virtual screening. mdpi.com

A typical in silico screening workflow that could lead to the identification of compounds like this compound would involve:

Target Selection and Preparation: A biologically relevant protein target is chosen, and its three-dimensional structure is prepared for docking.

Compound Library Preparation: A large database of chemical compounds is prepared, ensuring correct protonation states and generating 3D conformers.

Docking and Scoring: The compound library is docked into the active site of the target protein, and each compound is assigned a score based on its predicted binding affinity.

Hit Selection and Filtering: Compounds with the best scores are selected as initial "hits." These are often filtered based on physicochemical properties (e.g., Lipinski's rule of five) and visual inspection of their binding modes.

For instance, a virtual screening campaign targeting a specific kinase could identify indole-oxoacetamide derivatives as potential inhibitors. alliedacademies.org The hits from such a screen would then be subjected to further experimental validation. The identification of related indole derivatives as potent inhibitors of various enzymes suggests that a library containing this compound would likely yield this compound as a hit against certain biological targets.

| Screening Method | Target Class | Outcome | Reference |

| Structure-Based Virtual Screening | Kinases | Identification of potential inhibitors | alliedacademies.org |

| Ligand-Based Virtual Screening | Various | Identification of compounds with similar pharmacophores to known actives | N/A |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Analytics

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are used to predict the activity of new, untested compounds and to guide the optimization of lead compounds.

Although a specific QSAR model for this compound was not found in the provided search results, studies on similar classes of compounds, such as 2-((1H-indol-3-yl)thio)-N-phenyl-acetamide derivatives, demonstrate the applicability of this approach. semanticscholar.org In such studies, a series of related compounds with known biological activities are used to build a model. The chemical structures are represented by numerical descriptors that quantify various aspects of their molecular properties, including electronic, steric, and hydrophobic characteristics.

A typical QSAR study involves the following steps:

Data Set Preparation: A series of compounds with their corresponding biological activities is collected.

Descriptor Calculation: A variety of molecular descriptors are calculated for each compound.

Model Building: Statistical methods, such as multiple linear regression (MLR) or artificial neural networks (ANN), are used to build a mathematical relationship between the descriptors and the biological activity. semanticscholar.org

Model Validation: The predictive power of the model is assessed using internal and external validation techniques.

For a series of indole-oxoacetamide derivatives, a QSAR model could reveal that specific substitutions on the indole ring or the acetamide (B32628) nitrogen are crucial for activity. For example, a model might indicate that electron-withdrawing groups at a particular position enhance activity, while bulky substituents are detrimental. These insights are invaluable for designing more potent analogs of this compound.

| QSAR Model Type | Descriptors Used (Examples) | Predicted Activity | Reference |

| 2D-QSAR (GFA-MLR, GFA-ANN) | Topological, Electronic, Thermodynamic | Anti-influenza activity | semanticscholar.org |

| 3D-QSAR (CoMFA, CoMSIA) | Steric, Electrostatic, Hydrophobic fields | Anti-influenza activity | researchgate.net |

Advanced Quantum Chemical Studies (e.g., Density Functional Theory)

Quantum chemical methods, such as Density Functional Theory (DFT), provide detailed information about the electronic structure, geometry, and reactivity of molecules. These studies are essential for understanding the intrinsic properties of a compound like this compound at a fundamental level.

DFT calculations can be used to determine:

Optimized Molecular Geometry: The most stable three-dimensional arrangement of atoms, including bond lengths and angles.

Electronic Properties: The distribution of electrons in the molecule, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. These are crucial for understanding the molecule's reactivity and its ability to participate in charge-transfer interactions.

Vibrational Frequencies: The characteristic vibrational modes of the molecule, which can be compared with experimental infrared (IR) and Raman spectra to confirm its structure.

Chemical Reactivity Descriptors: Fukui functions and softness indices can predict the most reactive sites in the molecule. nih.gov

A DFT study on the closely related compound 3-hydroxy-3-(2-methyl-1H-indol-3-yl)indolin-2-one revealed bond lengths and angles that are in good agreement with experimental data for indole and isatin (B1672199) derivatives. researchgate.net Such calculations for this compound would provide a precise understanding of its geometry and electronic structure. For instance, the calculations would reveal the partial charges on the atoms, indicating which are most likely to participate in electrostatic interactions and hydrogen bonding.

| Quantum Chemical Method | Calculated Properties | Insights Gained | Reference (for related compounds) |

| DFT (B3LYP/6-311+G) | Optimized geometry, Bond parameters, IR spectra | Structural confirmation, Vibrational assignments | researchgate.net |

| DFT | HOMO/LUMO energies, Fukui functions | Reactivity, Mechanism of action | nih.gov |

Molecular Dynamics Simulations for Conformational and Binding Dynamics

Molecular dynamics (MD) simulations are a powerful computational tool for studying the dynamic behavior of molecules and their complexes over time. For this compound, MD simulations can provide insights into its conformational flexibility and the stability of its interactions with a biological target.

An MD simulation involves calculating the forces between atoms and using these forces to simulate the movement of the atoms over a period of time. This results in a trajectory of the molecule's or complex's motion, from which various properties can be analyzed.

Key applications of MD simulations in the study of this compound include:

Conformational Analysis: Exploring the different shapes (conformations) that the molecule can adopt in solution and their relative energies. A study on the related 2-(1H-indol-3-yl)-2-oxoacetamide highlighted how hydrogen bonding influences its conformation. nih.gov

Binding Stability: Assessing the stability of the complex formed between the compound and its target protein. By running an MD simulation of the docked complex, one can observe whether the compound remains bound in the active site and which interactions are most persistent.

Binding Free Energy Calculations: More advanced techniques, such as MM-PBSA and MM-GBSA, can be used to estimate the binding free energy of the ligand-protein complex, providing a more accurate prediction of binding affinity than docking scores alone.

For example, MD simulations of a related 2-(carbazol-3-yl)-2-oxoacetamide analogue complexed with pancreatic lipase (B570770) confirmed the stability of the ligand in the active site. nih.gov A similar study on this compound would be invaluable for validating docking predictions and understanding the dynamic nature of its binding to a target protein.

| Simulation Type | System Studied | Key Findings | Reference (for related compounds) |

| Molecular Dynamics | Ligand-Protein Complex | Confirmed stability of binding, Role of aromatic groups in stabilization | nih.gov |

| Molecular Dynamics | Small Molecule in Solution | Influence of hydrogen bonding on conformation | nih.gov |

Future Directions and Emerging Research Opportunities for 2 2 Methyl 1h Indol 3 Yl 2 Oxoacetamide Based Compounds

Discovery of Novel Therapeutic Applications

While significant research has focused on the anticancer properties of 2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide derivatives, the versatility of the indole-3-glyoxylamide (B122210) core suggests a broader therapeutic potential. nih.gov Exploration into other pathological conditions is a burgeoning area of research.

Antiviral and Antimicrobial Frontiers: The indole (B1671886) nucleus is a common feature in molecules with potent antimicrobial and antiviral activities. mdpi.com Derivatives of this compound are being investigated for their efficacy against a range of pathogens. For instance, certain indole-based compounds have shown inhibitory activity against viral targets. mdpi.com Furthermore, the rise of multidrug-resistant bacteria necessitates the development of novel antibiotics, and indole derivatives are being explored as a potential solution to this global health crisis. ineos.comox.ac.uk

Neurodegenerative and Inflammatory Diseases: The structural motifs present in these compounds also suggest potential applications in treating neurodegenerative and inflammatory disorders. The indole ring is a key component of neurotransmitters like serotonin (B10506), and its derivatives are being studied for their ability to modulate neurological pathways.

A summary of the diverse therapeutic applications of related indole derivatives is presented below:

| Therapeutic Area | Target/Mechanism | Example Compound Class | Reference |

| Oncology | Tubulin polymerization inhibition, Apoptosis induction | Indole-3-glyoxylamides | nih.govmedchemica.com |

| Infectious Diseases | Inhibition of viral replication, Disruption of bacterial cell wall synthesis | Indole-based antivirals and antibacterials | mdpi.comineos.com |

| Neurological Disorders | Modulation of neurotransmitter pathways | Indole derivatives |

Advancements in Asymmetric and Green Synthetic Methodologies

The biological activity of chiral molecules is often dependent on their stereochemistry. Therefore, the development of efficient asymmetric and green synthetic methods for producing enantiomerically pure this compound derivatives is a critical area of future research.

Asymmetric Synthesis: Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of complex molecules. rsc.orgrsc.org Chiral phosphoric acids and other organocatalysts can be employed to control the stereochemical outcome of key bond-forming reactions in the synthesis of indole derivatives. rsc.org Biocatalysis, utilizing enzymes to perform stereoselective transformations, offers another promising avenue for the synthesis of chiral indole-3-glyoxylamides.

Green Chemistry: In line with the growing emphasis on sustainable chemical manufacturing, the development of green synthetic routes is paramount. researchgate.net This includes the use of environmentally benign solvents like water, microwave-assisted synthesis to reduce reaction times and energy consumption, and the use of reusable catalysts. rsc.org The Fischer indole synthesis, a classic method for preparing indoles, is being adapted to incorporate these green chemistry principles. rsc.org

Key advancements in synthetic methodologies are highlighted below:

| Methodology | Key Features | Potential Application | Reference |

| Organocatalytic Asymmetric Synthesis | Use of small organic molecules as catalysts, high enantioselectivity. | Synthesis of specific stereoisomers of drug candidates. | rsc.orgrsc.org |

| Biocatalysis | Use of enzymes for stereoselective reactions, mild reaction conditions. | Environmentally friendly production of chiral intermediates. | researchgate.net |

| Microwave-Assisted Synthesis | Rapid heating, shorter reaction times, often higher yields. | Efficient and high-throughput synthesis of compound libraries. | researchgate.net |

| Synthesis in Green Solvents | Use of water or other non-toxic, renewable solvents. | Reduction of hazardous waste in chemical production. | rsc.org |

Integration of Multi-Omics and Systems Biology Approaches

To fully understand the mechanisms of action and identify novel targets for this compound-based compounds, the integration of multi-omics and systems biology approaches is essential. nih.govnih.gov These powerful technologies provide a holistic view of the cellular response to drug treatment.

Multi-Omics Profiling: By combining genomics, transcriptomics, proteomics, and metabolomics data, researchers can create a comprehensive molecular snapshot of how these compounds affect cancer cells or pathogens. nih.govmdpi.com This can reveal novel drug targets, identify biomarkers for predicting patient response, and elucidate mechanisms of drug resistance. nih.gov For example, multi-omics profiling of cancer cell lines treated with indole derivatives can identify key signaling pathways that are perturbed by the drug. nih.gov

Systems Biology: Systems biology utilizes computational and mathematical models to analyze the complex interactions within biological systems. nih.gov By integrating multi-omics data into these models, researchers can simulate the effects of drugs on cellular networks and predict their therapeutic efficacy and potential side effects. This approach can guide the rational design of more effective and safer drugs.

Design and Synthesis of Hybrid Molecules for Multitarget Engagement

Chronic and complex diseases such as cancer often involve multiple pathological pathways. nih.gov The "one-drug, one-target" paradigm is often insufficient for treating such diseases. A promising strategy is the design of hybrid molecules that can simultaneously modulate multiple targets. nih.gov The this compound scaffold is an ideal platform for creating such multitargeted agents. nih.govresearchgate.net

By covalently linking the indole-3-glyoxylamide core with other pharmacophores, researchers can create hybrid molecules with dual or multiple modes of action. researchgate.net For example, a hybrid molecule could be designed to inhibit both tubulin polymerization and a key protein kinase involved in cancer cell proliferation. mdpi.com This multitarget approach can lead to synergistic therapeutic effects, enhanced efficacy, and a reduced likelihood of developing drug resistance. nih.gov

Examples of indole-based hybrid molecules include:

| Hybrid Molecule Concept | Potential Therapeutic Targets | Desired Outcome | Reference |

| Indole-Kinase Inhibitor Hybrids | Tubulin and Protein Kinases (e.g., EGFR, CDK-2) | Synergistic anticancer activity | mdpi.com |

| Indole-Apoptosis Inducer Hybrids | Tubulin and Bcl-2/Mcl-1 | Enhanced cancer cell killing | mdpi.com |

| Indole-Protease Inhibitor Hybrids | Viral proteases (e.g., Mpro, PLpro) | Broad-spectrum antiviral activity | mdpi.com |

Strategies for Addressing Resistance Mechanisms in Pathological Conditions

A major challenge in the treatment of cancer and infectious diseases is the development of drug resistance. nih.gov Future research on this compound-based compounds must proactively address these resistance mechanisms.

Overcoming Cancer Drug Resistance: Cancer cells can develop resistance to chemotherapy through various mechanisms, including the upregulation of drug efflux pumps and mutations in the drug's target. nih.gov Novel derivatives of this compound are being designed to overcome these resistance mechanisms. For instance, some derivatives have shown activity against multidrug-resistant cancer cell lines. nih.govacs.org Combination therapies, where an indole-based compound is administered with another anticancer agent, are also being explored to prevent or overcome resistance.

Combating Antimicrobial Resistance: The emergence of antibiotic-resistant bacteria is a critical global threat. Indole and its derivatives have been shown to reverse intrinsic antibiotic resistance in some bacteria by modulating cellular processes. nih.gov Research is ongoing to develop indole-based compounds that can be used as adjuvants to resensitize resistant bacteria to existing antibiotics. ineos.comox.ac.uknih.gov

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide, and how can reaction conditions be optimized?

- Methodology : The synthesis typically involves multi-step reactions starting from indole derivatives. For example:

- Step 1 : Alkylation or acylation of 2-methylindole using reagents like acetic anhydride or ethyl bromoacetate under basic conditions (e.g., NaOAc/NaBH₃CN in MeOH at room temperature) .

- Step 2 : Oxidation of intermediates using LiOH in dioxane/water to yield the oxoacetamide moiety .

- Optimization : Reaction efficiency can be improved by adjusting temperature (e.g., reflux vs. room temperature), solvent polarity, and catalyst loading. Monitoring via TLC or HPLC ensures intermediate purity.

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

- Methodology :

- FT-IR/Raman : Identify functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹ for the oxoacetamide group) and indole ring vibrations .

- NMR : ¹H NMR (e.g., indole NH at δ 10–12 ppm, methyl groups at δ 2.1–2.5 ppm) and ¹³C NMR (carbonyl carbons at δ 165–175 ppm) confirm structural integrity .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns.

Q. What preliminary biological screening approaches are recommended for this compound?

- Methodology :

- In vitro assays : Test antimicrobial activity via broth microdilution (MIC/MBC against Gram+/− bacteria) or anticancer potential using MTT assays on cancer cell lines (e.g., HepG2, MCF-7) .

- Target prediction : Use computational tools like SwissTargetPrediction to identify potential protein targets (e.g., kinases, GPCRs) based on structural similarity to bioactive indoles .

Advanced Research Questions

Q. How can computational methods enhance the understanding of this compound’s electronic and reactive properties?

- Methodology :

- DFT Calculations : Optimize geometry at the B3LYP/6-311++G(d,p) level to study HOMO-LUMO gaps, electrostatic potential maps, and charge distribution .

- Molecular Dynamics (MD) : Simulate solvation effects (e.g., in water/DMSO) to predict solubility and stability .

- Docking Studies : Use AutoDock Vina to model interactions with biological targets (e.g., DNA topoisomerases, tubulin) .

Q. How can researchers resolve contradictions in crystallographic or spectroscopic data during structural elucidation?

- Methodology :

- Crystallography : Refine data using SHELXL (e.g., resolving twinning or disorder in indole ring substituents) .

- Validation : Cross-reference experimental NMR/IR data with theoretical spectra from Gaussian or ORCA software to identify discrepancies (e.g., tautomerism or protonation states) .

- Synchrotron XRD : High-resolution diffraction at facilities like APS or ESRF resolves ambiguous electron density maps .

Q. What strategies improve yield in multi-step synthesis while minimizing side reactions?

- Methodology :

- Protection/Deprotection : Protect reactive sites (e.g., indole NH with Boc groups) during acylation steps to prevent undesired side products .

- Flow Chemistry : Use continuous flow reactors for exothermic steps (e.g., LiAlH₄ reductions) to enhance control and scalability .

- Catalyst Screening : Test Pd/C, Ni, or enzyme catalysts for selective transformations (e.g., reductive amination) .

Q. How can the pharmacological mechanism of action be systematically investigated?

- Methodology :

- Transcriptomics : Perform RNA-seq on treated cell lines to identify differentially expressed genes/pathways (e.g., apoptosis, oxidative stress) .

- Proteomics : Use SILAC labeling or TMT-MS to quantify protein expression changes (e.g., kinase inhibition) .

- In vivo Models : Administer the compound in zebrafish or murine models to assess toxicity, bioavailability, and efficacy .

Q. What advanced techniques elucidate the compound’s conformational flexibility in solution vs. solid state?

- Methodology :

- SC-XRD : Determine crystal packing and hydrogen-bonding networks (e.g., N–H···O interactions in the acetamide group) .

- NOESY NMR : Detect spatial proximity of protons (e.g., methyl-indole and oxoacetamide groups) to infer solution-phase conformation .

- Variable-Temperature Studies : Monitor dynamic behavior (e.g., ring puckering) via VT-NMR or VT-IR .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.